Superior In Vivo Antihypertensive Efficacy of Benzo[e][1,4]diazepin-2-one Derivatives vs. Racemic Ambrisentan
A novel class of ET receptor antagonists based on a 1,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-one scaffold was designed and evaluated against racemic ambrisentan (rac-2) in vivo. The benzo[e][1,4]diazepin-2-one derivative rac-39au demonstrated superior efficacy in reducing arterial blood pressure in a hypertensive animal model [1]. This provides a direct head-to-head in vivo comparison demonstrating that this specific scaffold can yield compounds with pharmacological profiles that outperform a known clinical benchmark.
| Evidence Dimension | In vivo antihypertensive efficacy |
|---|---|
| Target Compound Data | Benzo[e][1,4]diazepin-2-one derivative rac-39au showed superior efficacy |
| Comparator Or Baseline | Racemic ambrisentan (rac-2) |
| Quantified Difference | Superior efficacy (reported qualitatively as 'superior to') |
| Conditions | Dahl salt sensitive rats, oral administration |
Why This Matters
This head-to-head in vivo comparison validates the benzo[e][1,4]diazepin-2-one scaffold as a viable and potentially superior starting point for developing next-generation endothelin receptor antagonists.
- [1] Bolli, M. H., et al. (2004). Novel benzo[1,4]diazepin-2-one derivatives as endothelin receptor antagonists. Journal of Medicinal Chemistry, 47(11), 2776-2795. View Source
